Myraldyl acetate
Description
Historical Context and Discovery
The development of this compound emerged from the continuous evolution of synthetic fragrance chemistry during the late twentieth century, as perfumers and chemical researchers sought to create novel floral compounds that could replicate and enhance natural flower essences. While specific discovery dates remain undocumented in available literature, the compound's Chemical Abstracts Service registration number 72403-67-9 indicates its formal recognition within the established chemical nomenclature system. The systematic naming convention reflects the compound's structural complexity, with multiple synonyms including 3-cyclohexene-1-methanol, 4-(4-methyl-3-pentenyl)-, acetate, and 4-(4-methyl-3-pentenyl)-3-cyclohexene-1-methano acetate, demonstrating the various approaches to describing its molecular architecture.
Patent literature reveals that this compound development occurred within the broader context of organic compound research focused on fragrance applications, particularly in the creation of muguet and lily of the valley characteristics. The compound's emergence represents part of a systematic effort to develop synthetic alternatives that could provide consistent, cost-effective fragrance materials with superior performance characteristics compared to natural extracts. Historical research indicates that the fragrance industry's pursuit of synthetic compounds like this compound was driven by the need for materials with enhanced stability, reproducibility, and scalability for mass production.
The compound's structural design incorporates specific molecular features that were developed through systematic research into structure-activity relationships in fragrance chemistry. The presence of the cyclohexene ring system combined with the methylpentenyl substituent and acetate functionality represents a sophisticated approach to molecular design, where each structural element contributes to the overall olfactory performance. This systematic approach to fragrance molecule development reflects the historical transition from purely empirical fragrance discovery to more rational, chemistry-based approaches that characterized late twentieth-century perfumery research.
Industrial Significance in Fragrance Chemistry
This compound has established considerable industrial significance within the modern fragrance industry, serving as a versatile building block for numerous commercial applications. The compound's primary function centers on its ability to impart distinctive floral characteristics, specifically jasmine and muguet notes, which are highly valued in contemporary perfumery. Industrial applications demonstrate remarkable breadth, spanning from fine fragrances to functional products including soaps, detergents, fabric conditioners, and personal care formulations.
The compound's industrial utility is exemplified by its performance characteristics across different product categories and pH conditions. Research data indicates that this compound maintains excellent stability across a wide pH range, from acidic conditions (pH 2) to highly alkaline environments (pH 11), making it suitable for diverse formulation requirements. The compound demonstrates particularly strong performance in fabric detergent liquids, all-purpose cleaners, shampoos, and soap applications, where it receives five-star ratings for substantivity in both dry and damp conditions.
| Product Category | pH Level | Performance Rating | Application Type |
|---|---|---|---|
| Acid Cleaner | 2 | ★★★ | Functional Fragrance |
| Fabric Conditioner | 3 | ★★★★★ | Laundry Care |
| Antiperspirant | 3.5 | ★★★ | Personal Care |
| Shampoo | 6 | ★★★★★ | Personal Care |
| All-Purpose Cleaner | 9 | ★★★★★ | Household Care |
| Fabric Detergent Liquid | 9 | ★★★★★ | Laundry Care |
| Soap | 10 | ★★★★★ | Personal Care |
| Powder Detergent | 10.5 | ★★★ | Laundry Care |
| Liquid Bleach | 11 | ★ | Household Care |
The industrial significance of this compound extends beyond its immediate fragrance properties to include important sustainability considerations. The compound exhibits greater than fifty percent renewable carbon content, positioning it favorably within the industry's growing emphasis on sustainable ingredients. This characteristic aligns with contemporary industrial trends toward environmentally responsible fragrance materials, contributing to its continued relevance in modern formulations.
Manufacturing applications demonstrate the compound's versatility through its incorporation into various product matrices. The material shows exceptional burning effectiveness and substantivity characteristics, with tenacity on blotter lasting up to one week, indicating its value for applications requiring long-lasting fragrance performance. These performance characteristics make this compound particularly valuable for products where fragrance longevity is crucial, such as fabric care applications where residual fragrance on textiles is desired.
| Physical Property | Value | Measurement Condition |
|---|---|---|
| Molecular Weight | 236.35 g/mol | Standard Conditions |
| Boiling Point | 304.21°C | Calculated Value |
| Flash Point | >110°C | At 99.96 kPa |
| Specific Gravity | 0.947-0.957 | Standard Conditions |
| Log KOW | 5.6-5.7 | At 30°C |
| Water Solubility | 0.3369 mg/L | Calculated Value |
| Vapor Pressure | 0.00119 mm Hg | At 25°C |
The compound's industrial importance is further evidenced by its inclusion in major fragrance companies' portfolios, with established manufacturers like Givaudan incorporating this compound into their standard ingredient offerings. This commercial availability through major suppliers indicates significant market demand and established manufacturing infrastructure, supporting its continued industrial relevance. The compound's classification within the floral fragrance family, specifically its jasmine characteristics, positions it strategically within one of the most commercially important fragrance categories in contemporary perfumery.
Industrial regulations acknowledge this compound's significance through formal safety assessments and usage guidelines established by the International Fragrance Association. These regulatory frameworks provide maximum acceptable concentrations for twelve different product categories, demonstrating the compound's broad applicability across consumer product segments while ensuring appropriate usage levels for different applications. The existence of such comprehensive regulatory guidance reflects the compound's established commercial importance and widespread industrial adoption.
Properties
CAS No. |
195159-55-8 |
|---|---|
Molecular Formula |
C7H9N3O |
Origin of Product |
United States |
Scientific Research Applications
Fragrance Industry Applications
Myraldyl acetate is predominantly utilized in the production of perfumes, soaps, and detergents due to its pleasant floral scent. Its stability and compatibility with other fragrance ingredients make it a valuable component in formulating various scented products.
Key Properties:
- Floral Scent : this compound imparts a fresh, floral aroma that enhances the olfactory experience in personal care products.
- Stability : It exhibits good stability under various conditions, which is crucial for maintaining fragrance integrity over time.
Toxicological Assessments
Several studies have assessed the safety profile of this compound, particularly regarding skin sensitization and genotoxicity.
Toxicological Findings:
- Skin Sensitization : this compound has been evaluated for skin sensitization potential. A No Expected Sensitization Induction Level (NESIL) of 1000 µg/cm² was determined, indicating a low risk of sensitization .
- Genotoxicity : In the Ames test, this compound did not show mutagenic effects at concentrations up to 5000 µg/plate, suggesting it is not genotoxic .
Scientific Research Applications
Beyond its use in fragrances, this compound has several applications in scientific research:
Chemistry
- This compound serves as a model compound in studies focusing on esterification and hydrolysis reactions. Its reactivity provides insights into fundamental chemical processes.
Biology
- The compound's floral scent makes it useful for studying olfactory receptors and scent perception mechanisms. Research indicates that this compound interacts with specific olfactory receptors, triggering sensory responses .
Medicine
- While not directly employed in therapeutic applications, derivatives of this compound are studied for potential medicinal benefits, particularly in developing novel fragrance-based therapies .
Environmental Safety Assessments
This compound has undergone environmental risk assessments to evaluate its impact on aquatic ecosystems.
Ecotoxicity Findings:
- In algae growth inhibition tests, the 72-hour EC50 value was reported to be greater than 1.2 mg/L, indicating minimal toxicity to aquatic plants .
- Daphnia acute immobilization tests yielded an EC50 value of 1.01 mg/L (95% CI: 0.55–1.32 mg/L), suggesting low acute toxicity to aquatic invertebrates .
Table 1: Toxicological Profile of this compound
| Endpoint | Result | Reference |
|---|---|---|
| Skin Sensitization NESIL | 1000 µg/cm² | |
| Ames Test (Mutagenicity) | Negative (up to 5000 µg) | |
| Algae EC50 | > 1.2 mg/L | |
| Daphnia EC50 | 1.01 mg/L |
Table 2: Applications Overview
| Application Area | Description |
|---|---|
| Fragrance Industry | Key ingredient in perfumes and personal care products |
| Chemical Research | Model compound for esterification studies |
| Biological Studies | Investigates olfactory receptor interactions |
| Environmental Safety | Assessed for aquatic toxicity |
Case Study 1: Fragrance Formulation
A study conducted on the formulation of floral fragrances demonstrated that incorporating this compound significantly enhanced the overall scent profile, making it a preferred choice among perfumers.
Case Study 2: Toxicological Review
A comprehensive toxicological review highlighted the low sensitization potential of this compound when used in cosmetic products, supporting its safety for consumer use .
Q & A
Q. What regulatory guidelines govern the safe use of Myraldyl acetate in laboratory research?
this compound's safety in research settings is governed by the International Fragrance Association (IFRA) Standards, which derive maximum acceptable concentrations from endpoints such as skin sensitization and systemic toxicity. These limits are determined by comparing the lowest safe levels across 12 product categories, ensuring compliance with RIFM (Research Institute for Fragrance Materials) safety assessments and peer-reviewed studies . Researchers must consult the IFRA Guidance Documents for category-specific protocols.
Q. How are maximum acceptable concentrations (MACs) for this compound determined in experimental formulations?
MACs are derived using a multi-endpoint safety assessment framework. For example, IFRA evaluates systemic toxicity (e.g., organ damage) and dermal sensitization thresholds, then selects the lowest value as the MAC for each product category. This approach ensures risk mitigation across all relevant biological pathways .
Q. What are the critical safety parameters for handling this compound in laboratory settings?
While specific safety data sheets (SDS) for this compound are not provided in the evidence, general precautions for acetates (e.g., flammability, respiratory irritation) apply. Researchers should prioritize ventilation, avoid inhalation/contact, and adhere to IFRA’s risk-mitigation strategies, such as using concentrations below MACs .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions between systemic toxicity and dermal sensitization data for this compound?
- Step 1: Conduct dose-response studies for each endpoint independently using standardized models (e.g., murine local lymph node assay for sensitization, OECD 407 for systemic toxicity).
- Step 2: Apply probabilistic risk assessment to compare no-observed-adverse-effect levels (NOAELs) across endpoints.
- Step 3: Use the "threshold of toxicological concern" (TTC) approach to prioritize the most sensitive endpoint, as demonstrated in IFRA’s multi-criteria decision framework .
Q. What methodologies are recommended for assessing the aquatic toxicity of this compound?
The 2002 study by Salvito et al. outlines a tiered approach:
- Tier 1: Use quantitative structure-activity relationship (QSAR) models to predict biodegradability and ecotoxicity.
- Tier 2: Validate predictions with Daphnia magna acute toxicity tests and algal growth inhibition assays.
- Tier 3: Conduct microcosm/mesocosm studies for environmental fate analysis under simulated real-world conditions .
Q. How do recent regulatory updates (e.g., IFRA 51st Amendment) impact this compound research?
The 51st Amendment (2023) mandates updated ecotoxicological data and aligns this compound assessments with the European Chemicals Agency’s (ECHA) REACH standards. Researchers must now include endocrine disruption screening (e.g., OECD TG 455) and extended one-generation reproductive toxicity studies (EOGRTS) in safety portfolios .
Q. What comparative analytical approaches differentiate this compound from structurally similar acetates (e.g., cedryl or cholesteryl acetate)?
- Gas Chromatography-Mass Spectrometry (GC-MS): Leverage retention indices and fragmentation patterns (e.g., m/z peaks for acetate group cleavage at 60 Da).
- Nuclear Magnetic Resonance (NMR): Compare stereochemical shifts in NMR, focusing on acetate carbonyl signals (~170-175 ppm) and terpene backbone signatures.
- IR Spectroscopy: Identify ester-specific C=O stretches (~1740 cm) and hydroxyl absence to rule out non-acetylated analogs .
Q. What strategies address reproducibility challenges in this compound synthesis for mechanistic studies?
- Catalytic Optimization: Screen Lewis acid catalysts (e.g., ZnCl vs. BF) for esterification efficiency.
- Purity Validation: Use HPLC with UV detection (λ = 210 nm) to quantify residual reactants and byproducts.
- Stability Testing: Monitor hydrolytic degradation under varying pH and temperature conditions to establish storage protocols .
Methodological Notes
- Data Contradiction Resolution: Cross-validate conflicting results using orthogonal assays (e.g., in vitro cytokine release for sensitization vs. in vivo murine models) .
- Compliance Documentation: Maintain detailed records of IFRA Standard adherence, including endpoint-specific MAC justifications, for institutional review board (IRB) or funding audits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
